molecular formula C17H18N2O3 B5603064 2-[2-(2,3-Dimethylphenoxy)acetamido]benzamide

2-[2-(2,3-Dimethylphenoxy)acetamido]benzamide

Cat. No.: B5603064
M. Wt: 298.34 g/mol
InChI Key: YMDRUMRVOULUGP-UHFFFAOYSA-N
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Description

2-[2-(2,3-Dimethylphenoxy)acetamido]benzamide is an organic compound with the molecular formula C17H18N2O3 It is a benzamide derivative, characterized by the presence of a 2,3-dimethylphenoxy group and an acetamido group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-Dimethylphenoxy)acetamido]benzamide typically involves the reaction of 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-Dimethylphenoxy)acetamido]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles like amines or thiols replace the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Corresponding substituted amides or thiol derivatives.

Scientific Research Applications

2-[2-(2,3-Dimethylphenoxy)acetamido]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,3-Dimethylphenoxy)acetamido]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Similar structure but with methoxy groups instead of dimethyl groups.

    3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of a dimethylphenoxy group.

Uniqueness

2-[2-(2,3-Dimethylphenoxy)acetamido]benzamide is unique due to the presence of the 2,3-dimethylphenoxy group, which imparts specific chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions .

Properties

IUPAC Name

2-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-6-5-9-15(12(11)2)22-10-16(20)19-14-8-4-3-7-13(14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDRUMRVOULUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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